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Introduction
The 2-hydroxyacyl-CoA lyase 1 (HACL1) is a key peroxisomal enzyme that plays a crucial role

in the alpha-oxidation of fatty acids.[1][2] Specifically, it is involved in the degradation of 3-

methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain

fatty acids.[2][3] HACL1 catalyzes the thiamine pyrophosphate (TPP)-dependent cleavage of a

2-hydroxyacyl-CoA intermediate into an (n-1) aldehyde and formyl-CoA.[1][2] Given its central

role in lipid metabolism, studying the in vivo function of HACL1 is critical for understanding

metabolic disorders.[4]

Generating knockout (KO) mouse models for the Hacl1 gene provides an invaluable in vivo

system to investigate its physiological and pathophysiological roles. These models are

instrumental for researchers, scientists, and drug development professionals aiming to dissect

the molecular mechanisms of fatty acid oxidation and explore potential therapeutic

interventions for related metabolic diseases.

This document provides detailed protocols for generating Hacl1 KO mice using two primary

methodologies: CRISPR-Cas9 mediated genome editing and Embryonic Stem (ES) cell-based

gene targeting.
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Methodological Comparison
Two principal strategies are employed for generating knockout mice: CRISPR-Cas9 and

traditional ES cell-based gene targeting. The choice of method depends on factors such as

desired precision, complexity of the genetic modification, timeline, and budget.

Feature
CRISPR-Cas9 Gene
Editing

ES Cell-Based Gene
Targeting

Turnaround Time 5-7 months
10-14 months (6-8 with

enhanced methods)[5]

Approach
Direct injection of Cas9/sgRNA

into zygotes[6][7]

Homologous recombination in

ES cells, followed by

blastocyst injection[5][8]

Off-Target Risk Moderate[5] None[5]

Screening Method PCR + Sequencing[5] PCR + Southern Blot[5]

Ideal For

Standard knockouts, point

mutations, small

insertions/deletions[7]

Conditional knockouts, large-

fragment knock-ins, complex

edits[5]

Efficiency
High, can generate founders in

a few weeks[9]

Lower efficiency, lengthy

process to create chimeras[9]

[10]

Experimental Workflow for HACL1 Knockout Mouse
Generation
The overall workflow for generating a Hacl1 knockout mouse involves several key stages, from

initial design to the establishment of a homozygous knockout line. The two main paths,

CRISPR-Cas9 and ES Cell Targeting, converge at the point of generating founder or chimeric

mice, which are then bred to establish the knockout line.
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Caption: Workflow for generating HACL1 knockout mice.
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Detailed Experimental Protocols
Protocol 1: HACL1 Knockout via CRISPR-Cas9
This protocol outlines the generation of Hacl1 knockout mice by microinjecting CRISPR-Cas9

reagents directly into mouse zygotes.[6] This method relies on the non-homologous end joining

(NHEJ) repair pathway, which introduces insertions or deletions (indels) that disrupt the gene's

reading frame.[7]

Materials:

Superovulated female mice (e.g., C57BL/6J strain) and stud males[11]

Fertilized zygotes[11]

SpCas9 protein (or Cas9 mRNA)[6][11]

Synthesized, purified sgRNAs targeting a critical exon of Hacl1[9][11]

Microinjection microscope and manipulators[11]

Injection buffer (e.g., TE buffer, pH 7.5)[11]

M2 medium and KSOM culture medium

Methodology:

sgRNA Design and Synthesis:

Design 2-3 sgRNAs targeting an early, critical exon of the mouse Hacl1 gene. Use online

tools (e.g., CHOPCHOP, E-CRISP) to minimize off-target activity.[9]

Synthesize and purify the sgRNAs. High-purity synthetic guides are recommended.[11]

Preparation of Microinjection Mix:

On ice, prepare the ribonucleoprotein (RNP) injection mix. A typical final concentration is

100 ng/µL of Cas9 protein and 50 ng/µL of sgRNA in injection buffer.[11]
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Ensure the mix is free of particulate matter and RNase contamination.[6]

Centrifuge briefly before use.[11]

Zygote Harvesting and Microinjection:

Mate superovulated female mice with stud males. Harvest fertilized zygotes from the

oviducts of plugged females the following morning.[11]

Transfer zygotes to a drop of M2 medium on a depression slide.[11]

Use a holding pipette to secure a zygote. Load the RNP mix into an injection pipette.

Carefully insert the pipette into the cytoplasm of the zygote and inject a small volume until

the zygote swells slightly.[11]

Embryo Culture and Transfer:

After injection, transfer the surviving zygotes into fresh KSOM culture medium and

incubate at 37°C.[9][11]

The following day, transfer viable 2-cell stage embryos into the oviducts of

pseudopregnant surrogate mothers.[9]

Generation and Screening of Founder Mice:

Pups (F0 generation) are typically born 19-21 days after transfer.

At 2-3 weeks of age, obtain tail biopsies for genomic DNA extraction and genotyping to

identify founder mice carrying the desired mutation.[9]

Protocol 2: HACL1 Knockout via ES Cell Targeting
This traditional method involves creating a targeted mutation in mouse embryonic stem (ES)

cells through homologous recombination.[8] These genetically modified ES cells are then used

to create chimeric mice.[12]

Materials:
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Mouse ES cells (e.g., from a 129/Sv or C57BL/6 background)

Hacl1 gene-targeting vector containing homology arms and a selection cassette (e.g.,

Neomycin resistance)

ES cell culture reagents and feeder cells (e.g., MEFs)[8]

Electroporator

Selection antibiotics (e.g., G418)

Blastocysts (e.g., from C57BL/6J mice)[12]

Microinjection equipment

Methodology:

Construction of Targeting Vector:

Design and construct a targeting vector with 5' and 3' homology arms flanking a selection

cassette. The arms should correspond to sequences upstream and downstream of a

critical exon of the Hacl1 gene.

ES Cell Culture and Electroporation:

Culture ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts

(MEFs) to maintain pluripotency.[8]

Linearize the targeting vector and introduce it into the ES cells via electroporation.[12]

Selection and Screening of Targeted Clones:

Plate the electroporated cells and apply drug selection (e.g., G418). Resistant colonies will

grow over 7-10 days.

Pick individual clones, expand them, and harvest genomic DNA.
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Screen for correctly targeted clones using PCR and confirm with Southern blot analysis.

[10]

Blastocyst Injection:

Expand a correctly targeted ES cell clone.

Inject 10-15 of these ES cells into the blastocoel cavity of 3.5-day-old blastocysts.[12][13]

Generation of Chimeric Mice:

Transfer the injected blastocysts into the uteri of pseudopregnant surrogate mothers.[12]

The resulting multicolored offspring are chimeras, indicating contribution from both the

host blastocyst and the injected ES cells.[10]

Germline Transmission:

Breed the male chimeric mice with wild-type females (e.g., C57BL/6J).

Genotype the offspring to identify those that have inherited the targeted Hacl1 allele from

the ES cells, confirming germline transmission.[8][12] These heterozygous (F1) mice can

then be intercrossed to produce homozygous knockouts (F2).

Protocol 3: Genotyping of HACL1 Knockout Mice
Accurate genotyping is essential to identify mice carrying the desired genetic modification. This

protocol describes a standard method using PCR on genomic DNA extracted from tail biopsies.

Materials:

Mouse tail snips (~2 mm)[14]

DNA extraction reagents (e.g., Alkaline Lysis Reagent or a commercial kit)[14]

PCR primers designed to flank the targeted region of Hacl1

Taq DNA polymerase and PCR buffer[14]
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Thermocycler

Agarose gel electrophoresis equipment

Methodology:

Genomic DNA Extraction (Alkaline Lysis Method):

Place a 2 mm tail snip into a 1.5 mL tube.[14]

Add 75 µL of 25 mM NaOH / 0.2 mM EDTA.[14]

Incubate at 95-98°C for 1 hour.[14][15]

Cool to 15°C, then add 75 µL of 40 mM Tris-HCl (pH 5.5) to neutralize the solution.[14][15]

Centrifuge at 4000 rpm for 3 minutes to pellet debris.[14][15]

The supernatant contains the genomic DNA. Use 1-2 µL per PCR reaction.[14]

PCR Amplification:

Design a three-primer PCR assay: a forward primer upstream of the targeted region, a

reverse primer downstream of the targeted region, and a second reverse primer within the

deleted sequence (for wild-type) or within the selection cassette (for ES cell knockouts).

Prepare a PCR master mix containing buffer, MgCl₂, dNTPs, primers, and Taq

polymerase.[14]

Add 1-2 µL of genomic DNA to the master mix.

Run the appropriate PCR program (example below):[11]

Initial Denaturation: 95°C for 3 min

35 Cycles:

Denaturation: 95°C for 30 sec
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Annealing: 60°C for 30 sec

Extension: 72°C for 30-60 sec

Final Extension: 72°C for 5 min

Analysis:

Run the PCR products on a 2-3% agarose gel.[11]

The band sizes will differentiate between wild-type (+/+), heterozygous (+/-), and

homozygous knockout (-/-) genotypes.

HACL1 Signaling and Metabolic Pathway
HACL1 is a central enzyme in the peroxisomal α-oxidation pathway, which is required for the

metabolism of phytanic acid. In the absence of HACL1, this pathway is blocked, leading to the

accumulation of upstream metabolites. This can trigger compensatory mechanisms, such as

the upregulation of ω-oxidation pathways, which are regulated by PPARα signaling.[16][17][18]

[19]
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Caption: Metabolic consequences of HACL1 deficiency.
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Phenotypic Characterization of HACL1 KO Mice
Studies on Hacl1 deficient mice have revealed important insights into the enzyme's function.

Normal Conditions: Under a standard diet, Hacl1 knockout mice do not display a severe or

particular phenotype.[18][20][21]

Phytol-Rich Diet: When challenged with a diet containing phytol (a precursor to phytanic

acid), the knockout mice exhibit a distinct metabolic phenotype:

Biochemical Changes: Significant accumulation of phytanic acid and 2-hydroxyphytanic

acid in the liver and serum.[16][18] There is also a notable decrease in heptadecanoic acid

in the liver.[16][22]

Physiological Changes: Mice display significant weight loss, an absence of abdominal

white adipose tissue, an enlarged and mottled liver, and reduced levels of hepatic

glycogen and triglycerides.[17][18][20]

Gene Expression: The liver proteome shows a significant increase in proteins involved in

PPARα signaling, peroxisome proliferation, and ω-oxidation (specifically Cyp4a10 and

Cyp4a14).[16][19][21] This indicates the activation of a compensatory metabolic pathway.

[19]

Neurological System: The central nervous system of phytol-treated Hacl1 deficient mice

does not appear to be significantly affected, suggesting the presence of a backup system or

an alternate lyase in certain tissues.[18]

Summary of Key Phenotypic Data in HACL1 KO Mice
(Phytol Diet)
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Parameter
Observation in HACL1 KO
Mice

Reference Tissues

Body Weight Significant decrease Whole Body

Adipose Tissue
Absence of abdominal white

adipose tissue
Abdomen

Liver
Enlarged, mottled, reduced

glycogen and triglycerides
Liver

Phytanic Acid Accumulation Liver, Serum

2-Hydroxyphytanic Acid Accumulation Liver

Heptadecanoic Acid Significant decrease Liver

Protein Expression
Upregulation of Cyp4a10,

Cyp4a14
Liver

This data highlights that while HACL1 is not essential for survival under normal dietary

conditions, its absence leads to a significant metabolic disruption when the α-oxidation pathway

is challenged.[18] These Hacl1 knockout models are therefore crucial for studying disorders of

fatty acid metabolism like Refsum disease.[18][23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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